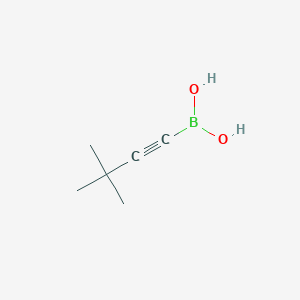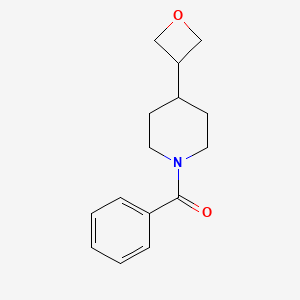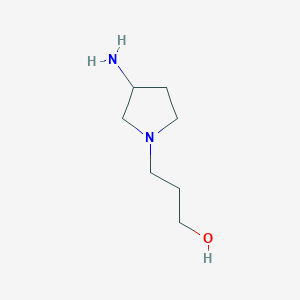![molecular formula C9H7BrN2O2 B13465611 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid CAS No. 2866318-70-7](/img/structure/B13465611.png)
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the bromine atom in the structure enhances its reactivity, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-bromo-1H-pyrrolo[3,2-b]pyridine.
Formation of the Acetic Acid Derivative: The 6-bromo-1H-pyrrolo[3,2-b]pyridine is then reacted with acetic acid or its derivatives under specific conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.
Biological Studies: The compound is employed in studies investigating the biological activity of pyrrolopyridine derivatives, including their effects on various cellular pathways.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological targets.
Wirkmechanismus
The mechanism of action of 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to these targets, facilitating the modulation of biological pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety enhances its solubility and reactivity compared to other pyrrolopyridine derivatives .
Eigenschaften
CAS-Nummer |
2866318-70-7 |
|---|---|
Molekularformel |
C9H7BrN2O2 |
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
2-(6-bromopyrrolo[3,2-b]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-3-8-7(11-4-6)1-2-12(8)5-9(13)14/h1-4H,5H2,(H,13,14) |
InChI-Schlüssel |
GZHLTXUBXUJVFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C2=C1N=CC(=C2)Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


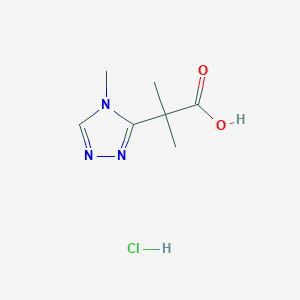
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
![4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride](/img/structure/B13465537.png)
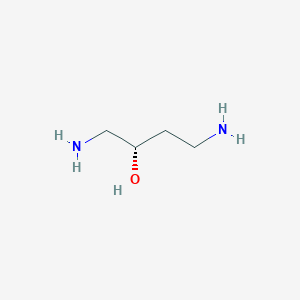
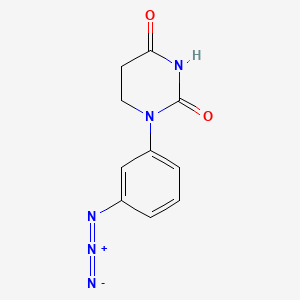
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
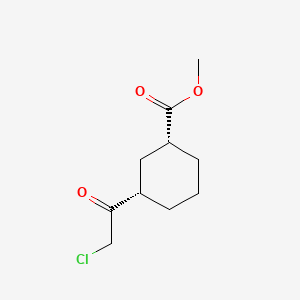
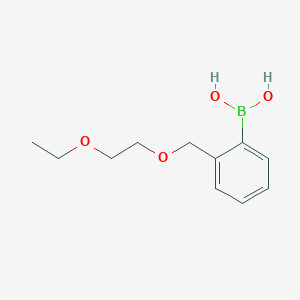
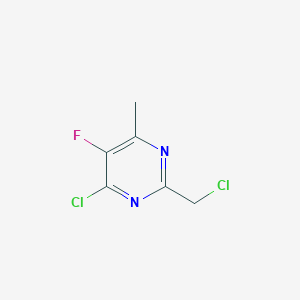
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride](/img/structure/B13465596.png)
